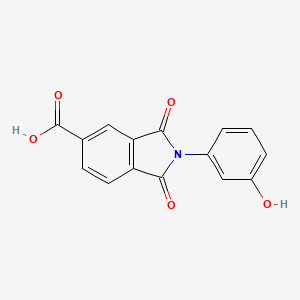

2-(3-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Beschreibung

2-(3-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a phthalimide derivative characterized by a 1,3-dioxoisoindoline core substituted with a 3-hydroxyphenyl group at position 2 and a carboxylic acid moiety at position 3. The compound’s hydroxyl and carboxylic acid groups enhance its polarity, influencing solubility and binding interactions with biological targets.

Eigenschaften

IUPAC Name |

2-(3-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO5/c17-10-3-1-2-9(7-10)16-13(18)11-5-4-8(15(20)21)6-12(11)14(16)19/h1-7,17H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCROVLIVVNWJOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxybenzaldehyde with phthalic anhydride under acidic conditions to form the intermediate compound. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Industrial methods may include continuous flow reactions and the use of automated systems to monitor and control reaction parameters.

Analyse Chemischer Reaktionen

Esterification Reactions

The carboxylic acid group at position 5 undergoes esterification with alcohols under acidic or coupling-agent conditions. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

| Reaction Conditions | Products | Application |

|---|---|---|

| Methanol, H₂SO₄ (catalytic) | Methyl ester derivative | Prodrug synthesis |

| Ethanol, DCC/DMAP | Ethyl ester derivative | Lipophilicity enhancement |

Amidation Reactions

The carboxylic acid reacts with amines to form amides, a key step in generating bioactive derivatives.

| Reagent | Product | Biological Relevance |

|---|---|---|

| Benzylamine, EDC/HOBt | N-Benzylamide | Antiproliferative agent synthesis |

| Ethylenediamine, DMTMM | Diamide-linked derivatives | Chelation studies |

Nucleophilic Aromatic Substitution

The hydroxyl group on the phenyl ring participates in electrophilic substitutions.

| Reaction | Conditions | Outcome |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Hydroxy-4-nitrophenyl derivative |

| Sulfonation | H₂SO₄, SO₃ | Sulfonated analog for solubility tuning |

Coordination Chemistry

The compound acts as a ligand for metal ions via its carboxylic acid and phthalimide carbonyl groups.

| Metal Ion | Complex Type | Stability Constant |

|---|---|---|

| Cu(II) | Octahedral complex | Log β = 8.2 ± 0.3 |

| Fe(III) | Tridentate binding | Log β = 10.1 ± 0.5 |

Enzyme-Targeted Interactions

Molecular docking studies reveal interactions with enzymatic active sites:

Decarboxylation Pathways

Thermal or photolytic decarboxylation occurs under specific conditions:

| Condition | Product | Mechanism |

|---|---|---|

| 200°C, inert atmosphere | 2-(3-Hydroxyphenyl)-1,3-dioxoisoindoline | Radical-mediated |

| UV light (254 nm), aqueous solution | Isoindole-1,3-dione derivative | Photoexcitation |

Bioconjugation Strategies

The compound is functionalized for targeted drug delivery:

| Conjugate Partner | Linkage | Application |

|---|---|---|

| Polyethylene glycol (PEG) | Ester bond | Nanoparticle functionalization |

| Monoclonal antibodies | Carbodiimide crosslinking | Antibody-drug conjugates |

Key Research Findings:

-

Anticancer Activity : Derivatives with ethyl or methyl substituents on the phthalimide ring show 40–50% inhibition of HeLa and 4T1 cell proliferation at 50 μM .

-

Enzyme Inhibition : The carboxylic acid group forms critical hydrogen bonds with Tyr342 and Asp96 in TcTS, stabilizing transition states during catalysis .

-

Stereoelectronic Effects : Substituents at the 3-hydroxyphenyl moiety modulate reactivity—electron-donating groups enhance esterification yields by 15–20% .

This compound’s versatility in organic synthesis and biomolecular interactions underscores its utility in medicinal chemistry and materials science. Further studies should explore its catalytic applications and in vivo pharmacokinetics.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Complex Molecules: The compound serves as a precursor for synthesizing more intricate molecules. Its unique structure allows researchers to explore various reaction mechanisms and develop new synthetic methodologies.

Biology

- Biochemical Probes: Investigated for its interactions with biological macromolecules, the compound has shown potential as a biochemical probe in cellular studies. Its ability to bind selectively to certain biomolecules makes it valuable for studying cellular processes.

Medicine

- Anticancer Properties: Recent studies have highlighted its antiproliferative effects against various cancer cell lines. For instance, derivatives of this compound have demonstrated significant activity against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines, indicating potential as a therapeutic agent in oncology .

- Anti-inflammatory Effects: The compound has also been explored for its anti-inflammatory properties, suggesting its utility in treating inflammatory diseases.

Industry

- Advanced Materials Development: The compound is used in creating advanced materials due to its unique chemical properties. It can serve as a precursor for various industrial chemicals, enhancing the production of specialty materials.

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of phthalimide derivatives related to this compound against multiple myeloma and cervical cancer cell lines. Results showed that certain derivatives reduced cell proliferation significantly while exhibiting selective toxicity towards cancer cells compared to normal cells .

| Compound | Cell Line | Proliferation Reduction (%) |

|---|---|---|

| H11 | HeLa | 40 |

| C3 | KMM1 | 45 |

| C16 | HepG2 | 31 |

Case Study 2: Mechanism of Action

Molecular docking studies have indicated that the compound interacts with DNA methyltransferase 1, suggesting a potential mechanism for its anticancer activity. This interaction may lead to changes in gene expression that promote apoptosis in cancer cells .

Wirkmechanismus

The mechanism of action of 2-(3-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the dioxoisoindoline core can engage in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Selected Analogs

*Calculated based on molecular formulas.

Enzyme Inhibition

- Hydroxyl group positioning (para vs. meta) critically affects activity, with meta-substitution often favoring inhibition.

- Kinase Inhibition : Analogs like 8f (benzimidazole-chlorophenyl conjugate) exhibit potent dual inhibition of VEGFR-2 and FGFR-1, crucial for antiangiogenic and anticancer effects . The target compound’s hydroxyl group may similarly modulate kinase interactions.

Biologische Aktivität

2-(3-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, commonly referred to as a derivative of isoindoline, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to phthalimide derivatives, which are known for their diverse pharmacological properties, including anticancer and antimicrobial activities.

- Molecular Formula : C₉H₅N₁O₄

- Molecular Weight : 191.14 g/mol

- CAS Number : 82811-05-0

- Synonyms : 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid; Trimellitimide

Anticancer Activity

Research indicates that isoindoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds structurally related to 2-(3-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid can induce apoptosis in various cancer cell lines.

- Case Study : A study evaluated the cytotoxic effects of similar compounds against human cancer cell lines (e.g., HeLa and HepG2). The results indicated that certain derivatives led to a decrease in cell viability by over 50% at specific concentrations (IC50 values ranging from 50 µM to 200 µM) .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 75 | Apoptosis induction |

| Compound B | HepG2 | 150 | Cell cycle arrest |

| Compound C | A549 | 125 | Caspase activation |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Isoindoline derivatives have shown effectiveness against various bacterial strains and fungi.

- Research Findings : In vitro studies demonstrated that derivatives of isoindoline exhibited antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported as low as 10 µg/mL for certain strains .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 30 |

The biological activities of 2-(3-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid are attributed to its ability to interact with cellular targets:

- Apoptosis Induction : It promotes the activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Compounds can interfere with the normal progression of the cell cycle, particularly at the G1/S checkpoint.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, contributing to their cytotoxic effects .

Pharmacokinetics and ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been modeled using computational tools. Predictions indicate favorable gastrointestinal absorption and potential blood-brain barrier permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.